N-(1-(benzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-1,3-dimethyl-1H-pyrazole-5-carboxamide
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Overview
Description
This compound is a multi-target-directed ligand (MTDL) synthesized based on a fusion technique . It’s part of a series of compounds that have been synthesized for potential use in treating neurodegenerative diseases complicated by depression .
Synthesis Analysis
The synthesis of similar compounds involves coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid . The intermediate compounds are then treated with 1-(2-chloro ethyl) piperidine hydrochloride or 4-(2-chloro ethyl) morpholine hydrochloride to yield the final derivatives .Molecular Structure Analysis
The structure of similar compounds has been analyzed based on IR, 1H, 13C NMR, and mass spectral data .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of similar compounds include diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, and one-pot multicomponent reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of similar compounds have been analyzed using various techniques such as FT-IR, NMR, and Mass spectral analysis .Scientific Research Applications
Antibacterial and Antifungal Agents
A study focused on the synthesis of novel analogs, including compounds related to the chemical structure , which displayed promising antibacterial activity, especially against Staphylococcus aureus and Bacillus subtilis. These compounds were synthesized to investigate their potential as antibacterial agents, highlighting their significance in combating bacterial infections (Palkar et al., 2017). Furthermore, another study synthesized a compound through the reaction between 4-amino-N-(benzo[d]thiazol-2-yl)benzamide and pyrazine-2-carboxylic acid, which was screened for antibacterial, antifungal, and anticancer activities, indicating a broad spectrum of potential pharmacological applications (Senthilkumar et al., 2021).
Supramolecular Chemistry and Gelators
In the realm of materials science, N-(thiazol-2-yl)benzamide derivatives have been investigated for their gelation behavior, with a focus on understanding how methyl functionality and multiple non-covalent interactions, such as π-π and S⋯O interactions, influence gelation behavior. This research is pivotal for the development of new materials with potential applications in drug delivery and tissue engineering (Yadav & Ballabh, 2020).
Anticancer Research
Several studies have synthesized and characterized compounds with structural similarities for their potential anticancer properties. For instance, the synthesis of N-benzyl-1-heteroaryl-3-(trifluoromethyl)-1H-pyrazole-5-carboxamides was aimed at designing inhibitors for specific enzymes involved in cancer progression, highlighting the therapeutic potential of such compounds in oncology (Allan et al., 2009).
Antioxidant Properties
Research into thiazole derivatives has also explored their effects on pro- and antioxidant processes, indicating potential applications in mitigating oxidative stress, a factor involved in numerous diseases, including cancer and neurodegenerative disorders (Shalai et al., 2021).
Mechanism of Action
Target of Action
The primary targets of this compound are the cyclooxygenase (COX) enzymes . These enzymes play a crucial role in the conversion of arachidonic acid into thromboxane, prostaglandins (PGE2), and prostacyclin .
Mode of Action
The compound interacts with its targets, the COX enzymes, by inhibiting their activity . This inhibition results in a decrease in the production of thromboxane, prostaglandins, and prostacyclin . The compound’s interaction with its targets is likely due to the presence of the benzothiazole ring structure .
Biochemical Pathways
The inhibition of COX enzymes affects the arachidonic acid pathway, leading to a decrease in the production of thromboxane, prostaglandins, and prostacyclin . These molecules play a significant role in inflammation and pain signaling, so their reduction can lead to anti-inflammatory effects .
Pharmacokinetics
The compound’s structure suggests that it may have good bioavailability due to the presence of the benzothiazole ring .
Result of Action
The result of the compound’s action is a decrease in inflammation and pain signaling due to the reduced production of thromboxane, prostaglandins, and prostacyclin . This can lead to anti-inflammatory effects, making the compound potentially useful for treating conditions associated with inflammation .
Future Directions
Biochemical Analysis
Biochemical Properties
It is known that benzothiazole derivatives can interact with various enzymes, proteins, and other biomolecules . For instance, some benzothiazole derivatives have shown inhibitory activity against the cyclooxygenase (COX) enzymes, which are involved in the inflammatory response .
Cellular Effects
The cellular effects of N-(1-(benzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-1,3-dimethyl-1H-pyrazole-5-carboxamide are not well-studied. Benzothiazole derivatives have been reported to have various effects on cells. For example, some benzothiazole derivatives have shown cytotoxic activity on human tumor cell lines .
Molecular Mechanism
Some benzothiazole derivatives have been found to inhibit COX enzymes, suggesting that they may exert their effects by modulating the inflammatory response .
Properties
IUPAC Name |
N-[2-(1,3-benzothiazol-2-yl)-5-methylpyrazol-3-yl]-2,5-dimethylpyrazole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N6OS/c1-10-8-13(22(3)20-10)16(24)19-15-9-11(2)21-23(15)17-18-12-6-4-5-7-14(12)25-17/h4-9H,1-3H3,(H,19,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CSZIWWDZNQHQLJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)C(=O)NC2=CC(=NN2C3=NC4=CC=CC=C4S3)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N6OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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